

An In-depth Technical Guide to Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Bis(3-methyl-2-thienyl)methanone**

Cat. No.: **B121849**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Bis(3-methyl-2-thienyl)methanone**, a key reference standard in the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the anticonvulsant drug Tiagabine, a thorough understanding of this compound's characteristics is essential for quality control and regulatory compliance. This document details its synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction and Significance

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a symmetrical diaryl ketone characterized by two 3-methyl-2-thienyl moieties linked by a carbonyl group. Its primary significance in the scientific community stems from its classification as a "keto analog" impurity of Tiagabine^[1]. Tiagabine is a potent selective GABA (gamma-aminobutyric acid) reuptake inhibitor used in the management of epilepsy. The stringent regulatory requirements for pharmaceutical active ingredients (APIs) necessitate the identification, characterization, and control of any impurities. Therefore, the availability of pure **Bis(3-methyl-2-thienyl)methanone** as a reference standard is crucial for the development of analytical methods to monitor the quality of Tiagabine.

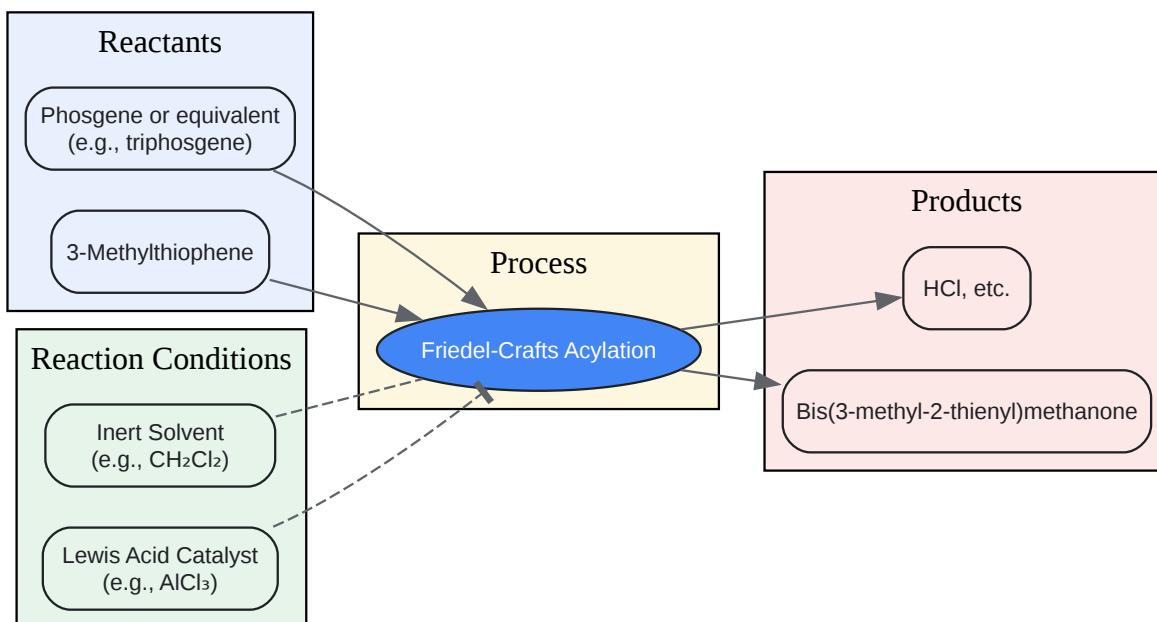
This guide aims to consolidate the available scientific knowledge on **Bis(3-methyl-2-thienyl)methanone**, providing a foundational resource for its synthesis, analysis, and handling.

Molecular Structure and Physicochemical Properties

The structural formula of **Bis(3-methyl-2-thienyl)methanone** reveals a central carbonyl group bonded to the C2 position of two separate 3-methylthiophene rings. This structure imparts a degree of rigidity and specific electronic properties to the molecule.

Caption: Chemical structure of **Bis(3-methyl-2-thienyl)methanone**.

A summary of its key physicochemical properties is presented in the table below.


Property	Value	Source
CAS Number	30717-55-6	[2][3]
Molecular Formula	C ₁₁ H ₁₀ OS ₂	[2]
Molecular Weight	222.33 g/mol	[2]
Appearance	Expected to be a solid at room temperature	Inferred
Boiling Point	297.3 °C at 760 mmHg	[4]
Density	1.241 g/cm ³	[4]
Solubility	Expected to be soluble in organic solvents like chloroform, dichloromethane, and acetone.	Inferred

Synthesis and Formation

Bis(3-methyl-2-thienyl)methanone is not typically synthesized as a primary target but rather as a reference material. Its formation as an impurity in the synthesis of Tiagabine suggests a

likely synthetic pathway. The synthesis of Tiagabine often commences from 3-methyl-2-thiophenecarboxaldehyde or a related 2-substituted-3-methylthiophene derivative.

A plausible and direct laboratory synthesis would involve the Friedel-Crafts acylation of 3-methylthiophene.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Bis(3-methyl-2-thienyl)methanone**.

Experimental Protocol (Proposed)

- Reaction Setup: To a stirred solution of 3-methylthiophene (2.0 equivalents) in an inert solvent such as dichloromethane under a nitrogen atmosphere, a Lewis acid catalyst like aluminum chloride (AlCl_3 , ~1.1 equivalents) is added portion-wise at 0 °C.
- Acylation: A solution of an acylating agent such as phosgene or a safer equivalent like triphosgene (0.5 equivalents) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction and Purification: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **Bis(3-methyl-2-thienyl)methanone**.

Spectroscopic Characterization

While a publicly available, fully detailed Certificate of Analysis with complete spectral data is not readily accessible, the expected spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4-7.6	Doublet	2H	H-5	The proton at the 5-position of the thiophene ring is adjacent to the sulfur atom and would be deshielded. It would be coupled to the H-4 proton.
~6.9-7.1	Doublet	2H	H-4	The proton at the 4-position would be coupled to the H-5 proton. Based on data for 3-methylthiophene, this proton is expected to be more shielded than H-5[1].
~2.3-2.5	Singlet	6H	-CH ₃	The six protons of the two equivalent methyl groups would appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the number of unique carbon atoms in the symmetrical structure.

Chemical Shift (δ , ppm)	Assignment	Rationale
~180-185	C=O	The carbonyl carbon of a diaryl ketone typically appears in this downfield region[5][6].
~140-145	C-2	The carbon atom of the thiophene ring attached to the carbonyl group.
~135-140	C-3	The carbon atom of the thiophene ring bearing the methyl group.
~130-135	C-5	The CH carbon at the 5-position of the thiophene ring.
~125-130	C-4	The CH carbon at the 4-position of the thiophene ring.
~15-20	-CH ₃	The methyl group carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch, a characteristic feature of ketones.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (from -CH ₃)
~1630-1650	Strong	C=O stretch (ketone)[7]
~1500-1400	Medium-Strong	Thiophene ring C=C stretching
Below 1400	Various	Fingerprint region (C-H bending, C-S stretching)

The conjugation of the carbonyl group with the two aromatic thiophene rings is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically \sim 1715 cm^{-1})[5][7].

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, **Bis(3-methyl-2-thienyl)methanone** is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group.

- Molecular Ion (M^+): $\text{m/z} = 222$
- Key Fragmentation Pathways:
 - Loss of a 3-methyl-2-thienyl radical to form the 3-methyl-2-thienyl cation ($\text{m/z} = 125$). This is expected to be a major fragment.
 - Loss of a methyl radical from the molecular ion ($\text{m/z} = 207$).
 - Further fragmentation of the thiophene rings.

Chemical Reactivity and Stability

The chemical reactivity of **Bis(3-methyl-2-thienyl)methanone** is primarily governed by the carbonyl group and the electron-rich thiophene rings.

- Carbonyl Group Reactivity: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol (bis(3-methyl-2-thienyl)methanol) using reducing agents like sodium borohydride (NaBH_4). It can also react with Grignard reagents and other nucleophiles at the carbonyl carbon.
- Thiophene Ring Reactivity: The thiophene rings are susceptible to electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the 5-position.
- Photochemical Reactivity: Diaryl ketones, including those with thienyl groups, are known to be photochemically active. Upon irradiation, they can undergo [2+2] cycloaddition reactions with olefins[8][9].

- Stability: The compound is expected to be stable under normal laboratory conditions, although prolonged exposure to light and strong oxidizing agents should be avoided. For long-term storage, it is recommended to keep it in a cool, dark, and dry place.

Applications in Pharmaceutical Analysis

The principal application of **Bis(3-methyl-2-thienyl)methanone** is as a qualified reference standard for the analysis of Tiagabine. Its uses include:

- Method Development and Validation: It is essential for developing and validating chromatographic methods (e.g., HPLC, GC) to separate Tiagabine from its impurities.
- Impurity Profiling: Used to identify and quantify the presence of this specific impurity in batches of Tiagabine API and formulated drug products.
- Quality Control: Serves as a benchmark in routine quality control testing to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies like the FDA and EMA.

Conclusion

Bis(3-methyl-2-thienyl)methanone, while primarily known as a pharmaceutical impurity, possesses a rich chemistry that is of interest to synthetic and analytical chemists. A thorough understanding of its synthesis, properties, and spectroscopic characteristics, as outlined in this guide, is fundamental for ensuring the quality and safety of Tiagabine, a vital antiepileptic medication. The predictive data and proposed experimental protocols herein provide a solid foundation for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3-Methylthiophene(616-44-4) ¹³C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(3-methyl-2-thienyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121849#bis-3-methyl-2-thienyl-methanone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com